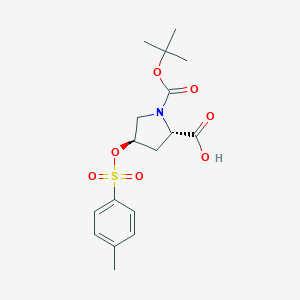

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid: is a chemical compound with the molecular formula C17H23NO7S and a molecular weight of 385.43 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of L-proline followed by the introduction of the tosyloxy group. The process generally includes the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of the Tosyloxy Group: The hydroxyl group at the 4-position of the protected proline is then tosylated using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using sodium azide would yield an azido derivative, while using a primary amine would yield an amine derivative.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 287.33 g/mol. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a tosyl (tosyloxy) group, which are crucial for its reactivity and stability in various chemical reactions.

Medicinal Chemistry

Antiviral and Anticancer Activities

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising antiviral and anticancer properties. For instance, the introduction of the tosyl group can enhance the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents against viral infections and cancerous cells .

Peptide Synthesis

The Boc group serves as a protective moiety that allows for selective reactions during peptide synthesis. This compound can be used to synthesize modified peptides that may have enhanced biological activity or stability compared to their natural counterparts .

Organic Synthesis

Building Block for Complex Molecules

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid acts as an important intermediate in the synthesis of various biologically active compounds. Its structural features facilitate reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .

Stereoselective Synthesis

The chiral nature of this compound allows for stereoselective synthesis processes, which are crucial in the production of pharmaceuticals where chirality can significantly affect drug efficacy and safety profiles. The ability to manipulate the stereochemistry during synthesis opens avenues for creating more effective drugs with fewer side effects .

Case Study 1: Antiviral Compound Development

A study published in 2023 explored the modification of this compound derivatives to enhance their antiviral properties against specific viral strains. The modifications led to compounds with improved efficacy in inhibiting viral replication in vitro, showcasing the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Synthesis of Peptide Analogs

In another research effort, scientists utilized this compound to synthesize peptide analogs that demonstrated enhanced binding affinity to target receptors involved in cancer progression. The incorporation of the tosyl group allowed for selective modifications at specific sites on the peptide backbone, resulting in analogs with improved biological activity .

Mécanisme D'action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid primarily involves its reactivity as a protected amino acid derivative. The compound can participate in various chemical reactions, such as nucleophilic substitution and deprotection, which are crucial for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-4-tosyloxy-N-Boc-proline

- (2S,4R)-1-(benzyloxycarbonyl)-4-tert-butoxypyrrolidine-2-carboxylic acid

- N-tert-butoxycarbonyl-O-para-toluenesulfonyl-L-trans-4-hydroxyproline

Uniqueness

The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while maintaining the integrity of the pyrrolidine ring system is particularly noteworthy.

Activité Biologique

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities, making it a valuable building block for various pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₅NO₅S

- Molecular Weight : 255.30 g/mol

- CAS Number : 87691-27-8

The presence of the tert-butoxycarbonyl (Boc) group and the tosylate moiety enhances its reactivity and solubility, which are critical for its biological interactions.

- Enzyme Inhibition : The tosylate group is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways. Studies have shown that similar compounds can modulate enzyme activity through reversible or irreversible binding mechanisms.

- Receptor Interaction : Compounds with pyrrolidine structures often exhibit affinity for neurotransmitter receptors, influencing neurological pathways. This property is crucial for developing drugs targeting central nervous system disorders.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized multiple stereoisomers of related pyrrolidine derivatives to evaluate their biological activities. The results indicated that specific configurations exhibited enhanced inhibitory effects against certain enzymes involved in metabolic pathways .

- Anticancer Activity : Research has demonstrated that pyrrolidine-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a related compound was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest .

- Neuroprotective Effects : Another study explored the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for their use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Reversible binding | |

| Antimicrobial | Bactericidal effects | |

| Anticancer | Induction of apoptosis | |

| Neuroprotection | Reduction of oxidative stress |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to achieve more efficient production methods while minimizing environmental impact .

Additionally, ongoing research aims to elucidate the structure-activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to the molecular structure affect biological activity is crucial for drug development processes.

Propriétés

IUPAC Name |

(2S,4R)-4-(4-methylphenyl)sulfonyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXTCRKGOQHCO-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.